molecular formula C22H20ClN3O3S B2809430 (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione CAS No. 941947-17-7

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione

Cat. No.: B2809430
CAS No.: 941947-17-7
M. Wt: 441.93
InChI Key: FNZUHVBEFQPPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains several functional groups including a piperazine ring, a furan ring, a thione group, a nitro group, and a chloro-methylphenyl group. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . The furan ring is a heterocyclic compound that is often seen in natural products and pharmaceuticals. The nitro group is a strong electron-withdrawing group, and the thione group is a sulfur analog of a ketone.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) discussed the synthesis of a series of compounds structurally related to (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione. This research evaluated their antidepressant and antianxiety activities, highlighting the potential psychiatric applications of such compounds (Kumar et al., 2017).

Reaction Mechanisms and Synthesis Routes

Nasibullina et al. (2015) explored the reaction pathways and synthesis of compounds involving furan and piperazine derivatives, providing insight into the chemistry and potential applications of such compounds in medicinal chemistry (Nasibullina et al., 2015).

Antimicrobial and Antiviral Activities

Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine and evaluated their antiviral and antimicrobial activities. This research underscores the potential use of these compounds in treating infectious diseases (Reddy et al., 2013).

Antiinflammatory and Antibacterial Agents

Ravula et al. (2016) conducted a study on novel pyrazoline derivatives, which are structurally related to the compound of interest, to assess their antiinflammatory and antibacterial properties (Ravula et al., 2016).

Antipsychotic Potential

A study by Raviña et al. (2000) on butyrophenones, which include piperazine derivatives, revealed their affinity for dopamine and serotonin receptors, indicating their potential as antipsychotic agents (Raviña et al., 2000).

Corrosion Inhibition

Singaravelu et al. (2022) investigated the use of organic inhibitors, including piperazine derivatives, for the corrosion inhibition of mild steel in acidic mediums. This demonstrates the compound's potential application in materials science and engineering (Singaravelu et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets in the body to exert its effects. The piperazine ring is a common feature in many drugs and can interact with various biological targets .

Properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-[5-(3-nitrophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-15-5-6-17(14-19(15)23)24-9-11-25(12-10-24)22(30)21-8-7-20(29-21)16-3-2-4-18(13-16)26(27)28/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZUHVBEFQPPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.